4-Iodo-2-methylbenzoic acid

Suzuki-Miyaura coupling Oxidative addition Reaction kinetics

4-Iodo-2-methylbenzoic acid (C₈H₇IO₂, molecular weight 262.04 g/mol, XLogP3-AA 2.5) is a halogenated benzoic acid derivative characterized by an iodine substituent at the para-position and a methyl group at the ortho-position relative to the carboxylic acid functionality. Computed descriptors including an exact mass of 261.94908 Da and a topological polar surface area of 37.3 Ų define its physicochemical profile.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 133232-58-3
Cat. No. B175291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methylbenzoic acid
CAS133232-58-3
Synonyms4-iodo-2-Methylbenzoic acid
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)C(=O)O
InChIInChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyKISJQMPHSCFGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methylbenzoic acid (CAS 133232-58-3) – Core Properties and Position in Halogenated Benzoic Acid Intermediates for R&D and Scale-Up


4-Iodo-2-methylbenzoic acid (C₈H₇IO₂, molecular weight 262.04 g/mol, XLogP3-AA 2.5) is a halogenated benzoic acid derivative characterized by an iodine substituent at the para-position and a methyl group at the ortho-position relative to the carboxylic acid functionality [1]. Computed descriptors including an exact mass of 261.94908 Da and a topological polar surface area of 37.3 Ų define its physicochemical profile [1]. The compound is primarily utilized as a reactive intermediate in pharmaceutical and agrochemical synthesis, where the strong σ-hole potential and low bond dissociation energy of the C–I bond confer distinct advantages in metal-catalyzed cross-coupling transformations compared to its bromo, chloro, or non-halogenated analogs [1][2].

4-Iodo-2-methylbenzoic acid (CAS 133232-58-3) – Why In-Class Halogen Exchange or Uncontrolled Isomer Mixtures Compromise Reproducible Outcomes


A scientific or industrial user cannot simply interchange 4-iodo-2-methylbenzoic acid with its 4-bromo, 4-chloro, or regioisomeric 5-iodo analogs without risking substantial performance divergence. The C–I bond exhibits intrinsically faster oxidative addition to Pd(0) species than C–Br or C–Cl bonds, enabling bond disconnection strategies that are unattainable or low-yielding with the corresponding bromides or chlorides under identical conditions [2][3]. Moreover, patent evidence explicitly addresses the need for isomer separation in iodo-2-methylbenzoic acid mixtures: mixtures of 4-iodo-2-methylbenzoic acid and 5-iodo-2-methylbenzoic acid co-produced during iodination can lead to positional impurity, which, if uncontrolled, precipitates regiochemical ambiguity in downstream products and batch-to-batch variability in critical quality attributes [1]. The convergence of halide reactivity differentiation and isomeric purity requirements makes generic substitution a substantial risk for applications demanding high coupling yield or precise regiochemistry.

4-Iodo-2-methylbenzoic acid (CAS 133232-58-3) – Quantified Differentiation Evidence Against Bromo-, Chloro-, and Positional Isomeric Analogues


Substantially Accelerated Oxidative Addition Kinetics in Pd-Catalyzed Cross-Coupling Relative to 4-Bromo-2-methylbenzoic Acid

The oxidative addition step—the rate-determining step in many Pd(0)/Pd(II) cross-coupling cycles—proceeds significantly faster for aryl iodides than for aryl bromides. For the target compound (4-iodo-2-methylbenzoic acid), the C–I bond dissociation energy (ca. 65 kcal·mol⁻¹) is substantially lower than that of C–Br (ca. 80 kcal·mol⁻¹) in 4-bromo-2-methylbenzoic acid [1]. Kinetic studies on analogous ortho-substituted aryl halides demonstrate that ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides by factors that can exceed 10² in oxidative addition to Pd(PPh₃)₄ [2]. This translates to higher turnover numbers, lower required catalyst loadings, and the ability to perform couplings at ambient or near-ambient temperatures using the iodo derivative—conditions under which the bromo analog often requires heating and extended reaction times [3].

Suzuki-Miyaura coupling Oxidative addition Reaction kinetics Palladium catalysis

Validated Isomer Separation Process Addresses 4-Iodo/5-Iodo Positional Isomer Contamination in Procured Material

A method patent (JP2003089673A) discloses a process specifically designed for separating and purifying iodo-2-methylbenzoic acid isomer mixtures [1]. The patent acknowledges that direct iodination of 2-methylbenzoic acid produces a mixture of 4-iodo-2-methylbenzoic acid (target) and 5-iodo-2-methylbenzoic acid, necessitating a validated separation protocol to obtain isomerically pure 4-iodo-2-methylbenzoic acid [1]. This establishes that procurement of the isolated 4-iodo isomer—rather than an unseparated isomer mixture—is a critical quality attribute. For comparison, suppliers of generic iodo-2-methylbenzoic acid may provide unspecified isomer ratios, whereas sourcing the isolated compound ensures the reactive iodine is at the para position relative to the carboxyl group, directly impacting the regiochemical outcome of subsequent S_NAr, Ullmann, or coupling reactions [1][2].

Positional isomer separation Purification method Process patent Iodo-2-methylbenzoic acid mixture

Iodine-Mediated Radiopacity for Dental and Medical Device Polymers – Property Not Replicable by Bromo or Chloro Analogues

Patent EP0685454A1 discloses a family of radiopaque esters and amides derived from iodo-substituted benzoic acids [1]. The radiopacity of these materials stems directly from the high atomic number (Z=53) and K-edge energy of iodine, which yields X-ray attenuation coefficients markedly higher than those achievable with bromine (Z=35) or chlorine (Z=17) at diagnostic photon energies [2]. 4-Iodo-2-methylbenzoic acid serves as a monomeric precursor for incorporating the requisite iodine substituents into polymer backbones or pendant groups, enabling image-guided medical devices and dental restoratives [1]. In contrast, polymers derived from 4-bromo-2-methylbenzoic acid or 4-chloro-2-methylbenzoic acid would exhibit significantly lower radiopacity, potentially falling below the minimum contrast required for clinical visibility under fluoroscopy or dental radiography [2].

Radiopaque polymers X-ray opacity Iodo-substituted benzoic acid Dental materials patent

Reported 15-PGDH Inhibitory Activity Creates a Pharmacological Differentiation Axis Absent in Non-Iodinated 2-Methylbenzoic Acids

Vendor technical documentation and associated patent disclosures identify 4-iodo-2-methylbenzoic acid (also referred to as 5-iodotoluic acid in certain databases) as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor with potential utility in fibrosis, inflammation, cardiovascular disease, and wound healing [1]. While direct IC₅₀ values specifically for 4-iodo-2-methylbenzoic acid are not disclosed in open-access databases at the time of this analysis, structurally related iodo-substituted benzoic acid derivatives have demonstrated nanomolar-range inhibition of recombinant human 15-PGDH in in vitro enzymatic assays [1]. The presence of the iodine atom is structurally critical for this activity; the corresponding 4-chloro-2-methylbenzoic acid (CAS 7499-07-2) and 4-bromo-2-methylbenzoic acid (CAS 68837-59-2) are not reported as 15-PGDH inhibitors in the same patent families, implying that the steric bulk, polarizability, or halogen-bonding capacity of iodine is a pharmacophoric requirement [1].

15-PGDH inhibition Prostaglandin regulation Fibrosis treatment Iodinated benzoic acid

4-Iodo-2-methylbenzoic acid (CAS 133232-58-3) – Selection-Driven Application Scenarios Stemming from Verified Differentiation Evidence


Mild-Condition, High-Yield Suzuki-Miyaura and Sonogashira Coupling for Complex Pharmaceutical Fragment Assembly

When synthetic routes demand Csp²–Csp² or Csp²–Csp bond construction at a sterically encumbered ortho-methyl-substituted aryl position, 4-iodo-2-methylbenzoic acid is the preferred electrophilic coupling partner. The substantially faster oxidative addition kinetics of the C–I bond [2][3] (see Evidence Item 1) permit reaction temperatures as low as ambient to 40 °C using standard Pd(PPh₃)₄ or Pd₂(dba)₃/ligand systems, whereas the analogous 4-bromo-2-methylbenzoic acid typically requires 60–80 °C and higher catalyst loadings to achieve comparable conversion [1]. This directly translates to superior functional group compatibility during the assembly of acid- or heat-sensitive advanced intermediates in drug discovery programs.

Synthesis of Iodine-Containing Radiopaque Monomers for Dental Composites and Implantable Medical Device Polymers

4-Iodo-2-methylbenzoic acid serves as a critical monomeric precursor for incorporating permanently radiopaque iodine atoms into methacrylate or amide-based polymer systems [4]. The high X-ray attenuation coefficient of iodine, exceeding that of bromine by approximately 3-fold at diagnostic photon energies [5] (see Evidence Item 3), ensures that the final polymer or composite meets clinical visibility requirements for post-operative monitoring without the need for added radiopacifying fillers. This application is inaccessible to the 4-bromo and 4-chloro analogs, which lack the radiopacity threshold required for regulatory acceptance of medical device materials.

15-PGDH Enzyme Inhibition Research in Prostaglandin-Mediated Fibrosis and Tissue Regeneration Models

For investigators studying the prostaglandin degradation pathway, 4-iodo-2-methylbenzoic acid is a candidate small-molecule probe for 15-PGDH inhibition [6] (see Evidence Item 4). The iodine substituent appears pharmacophorically essential, as indicated by the absence of equivalent activity claims for the bromo- or chloro-substituted 2-methylbenzoic acid congeners in the relevant patent landscape . This establishes the compound as a non-interchangeable tool for target validation and high-throughput screening cascade design in regenerative medicine and anti-fibrotic drug discovery.

Regiochemistry-Critical Ortho-Methyl Aryl Building Block Requiring Verified Isomeric Purity for Structure-Activity Relationship Studies

When constructing compound libraries where the precise spatial positioning of a carboxylic acid handle relative to a coupling-reactive iodine is critical, sourcing 4-iodo-2-methylbenzoic acid with verified positional purity is essential. As documented by the dedicated isomer separation patent [7], direct iodination routes can co-produce the 5-iodo regioisomer. Using a characterized, isomerically resolved 4-iodo-2-methylbenzoic acid eliminates the risk of introducing a regioisomeric impurity that would compromise SAR interpretation or lead to a different regioisomer of the final coupled product, an issue not resolved by merely substituting the halogen atom.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.